Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a chemical compound categorized under piperidine derivatives. It is recognized for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceutical agents. The compound features a piperidine ring with a fluorine atom and an aminomethyl group, which contribute to its biological activity and chemical reactivity.
The compound is referenced in various chemical databases and patents, with a notable identification through its CAS number 1228631-13-7. It has been studied for its role in synthesizing beta-lactamase inhibitors, which are crucial in combating antibiotic resistance by inhibiting the enzymes that render beta-lactam antibiotics ineffective .
Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate falls under the category of amino acids and derivatives, specifically as an amino acid derivative due to the presence of the carboxylate functional group. Its structure allows it to participate in various chemical reactions typical of amino acids, including peptide bond formation.
The synthesis of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-fluoropiperidine with benzyl chloroformate in the presence of a base such as sodium hydroxide to facilitate the formation of the carboxylate .
Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has a molecular formula of and a molecular weight of approximately 252.29 g/mol . The structure consists of:
Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions typical for amines and carboxylic acids:
The reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can enhance nucleophilicity at the nitrogen atom while also affecting acidity.
The mechanism of action for Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate largely depends on its interactions within biological systems. As a potential beta-lactamase inhibitor, it may function by binding to active sites on beta-lactamase enzymes, preventing their action on beta-lactam antibiotics.
Relevant data from studies indicate that this compound exhibits favorable properties for further functionalization and application in drug development .
Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has significant applications in:
Transition-metal catalysts enable efficient dearomatization of fluorinated pyridine derivatives to form the piperidine core. Palladium on carbon (Pd/C) systems facilitate hydrogenation of 4-(azidomethyl)-3-fluoropyridine intermediates under mild conditions (20–50 psi H₂, 25–40°C), achieving complete conversion within 2–4 hours. Catalyst edge-distribution morphology (e.g., Escat 142 with 900 m²/g surface area) minimizes diffusion limitations and enhances reaction efficiency [8]. Rhodium complexes like [{Cp*RhCl₂}₂] offer complementary stereoselectivity but exhibit lower activity (≤6% yield) compared to Pd systems in model transformations [6].
Solvent selection critically impacts kinetics: Tetrahydrofuran (THF) promotes higher reaction rates than ethyl acetate due to superior catalyst dispersion and reduced CO₂ inhibition (a byproduct of Cbz deprotection). CO₂ accumulation in headspace decreases catalytic efficiency by 30–40%, necessitating optimized reactor fill levels [8].
Table 1: Hydrogenation Conditions for Pyridine Dearomatization
Catalyst | H₂ Pressure (psi) | Temperature (°C) | Solvent | Reaction Time (hr) | Conversion (%) |
---|---|---|---|---|---|
5% Pd/C | 30–50 | 25–40 | THF | 2–4 | >99 |
[{Cp*RhCl₂}₂] | 50 | 80 | Methanol | 12 | <10 |
Nickel silicide (NiSi₂) catalysts enable reductive cyclization of fluoro-containing aldimines, forming 3-fluoropiperidine scaffolds with >90% diastereomeric excess. The reaction proceeds via hydride transfer to C=N bonds followed by intramolecular nucleophilic attack. NiSi₂’s intermetallic structure suppresses β-fluoride elimination side reactions that plague conventional nickel catalysts, achieving 85–92% isolated yields at 0.5–1 mol% catalyst loading [6].
Chiral iridium complexes (e.g., [{Cp*IrCl₂}₂]) enable stereocontrol during introduction of the aminomethyl group. These catalysts facilitate carbonyl reduction and C–N bond formation in a single step using amine-borane complexes as reducing agents. Key advantages include:
Fluorine’s strong stereoelectronic effects enable dynamic kinetic resolution (DKR) during nucleophilic amination. Chiral ruthenium catalysts (e.g., Shvo’s catalyst) racemize stereolabile α-fluorocarbon centers while enantioselective amination occurs. This strategy resolves racemic 3-fluoro-4-formylpiperidine derivatives with 95:5 dr when using (R)-BINAP-based catalysts. Fluorine stabilizes the enolizable α-proton, accelerating racemization to achieve >90% yield at 60°C [6].
Cbz removal via hydrogenolysis exhibits complex kinetics due to CO₂ inhibition. Key parameters include:
Table 2: Cbz Deprotection Kinetic Parameters
Condition | k (min⁻¹) | t₁/₂ (min) | Byproduct Inhibition |
---|---|---|---|
Pd/C, THF | 0.015 ± 0.002 | 46.2 | Moderate (CO₂) |
Pd/C, THF + ethylenediamine | 0.023 ± 0.003 | 30.1 | Low |
Pd/C, ethyl acetate | 0.006 ± 0.001 | 115.5 | Severe (CO₂) |
Orthogonal strategies prevent undesired side reactions during multi-step syntheses:
Table 3: Orthogonal Protection Group Compatibility
Protection Pair | Piperidine N Deprotection | Aminomethyl N Deprotection | Orthogonality Rating |
---|---|---|---|
Cbz / ivDde | H₂/Pd (neutral) | 2% N₂H₄/DMF | Excellent |
Boc / Alloc | TFA (acidic) | Pd(0)/Ph₃P₄ | Good |
Fmoc / Mmt | Piperidine (basic) | 0.6M HOBt/DCM-TFE | Moderate |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6